1-Methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine
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Description
1-Methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine is a chemical compound with the CAS Number: 428837-53-0. It has a molecular weight of 349.39 .
Molecular Structure Analysis
The molecular formula of this compound is C11H15N3O6S2 . The compound contains a total of 35 bonds, including 20 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amine (aromatic), 1 nitro group (aromatic), and 1 sulfonamide (thio-/dithio-) .Physical and Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 402.2±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 62.8±3.0 kJ/mol and a flash point of 197.1±26.5 °C . The index of refraction is 1.560, and the molar refractivity is 46.2±0.4 cm3 . The compound has 5 H bond acceptors, 0 H bond donors, 2 freely rotating bonds, and 0 Rule of 5 violations . The polar surface area is 88 Å2, the polarizability is 18.3±0.5 10-24 cm3, the surface tension is 50.0±3.0 dyne/cm, and the molar volume is 143.1±3.0 cm3 .Scientific Research Applications
Chemical Reactions and Synthesis
- 1-Methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine has been studied in various chemical reactions. For instance, reactions involving sulfones like 2-aminophenyl- and 2- and 4-nitrophenyl sulfones in aqueous sodium hydroxide solution have been explored, which contributes to our understanding of these compounds' chemical behavior (Shaw & Miller, 1970).
Applications in Drug Synthesis and Modification
- The compound has been involved in the synthesis of sulfonamides, demonstrating its utility in drug synthesis and modification. Research shows that sulfonamides can be synthesized from p-nitrophenoxide, indicating the compound's role in producing biologically active molecules (Yan et al., 2006).
Role in the Synthesis of Tetrazoles
- It's also used in the synthesis of tetrazoles, a class of compounds with various applications, including pharmaceuticals (Artamonova et al., 2004).
Development of Potential Pesticides
- Additionally, derivatives of this compound have been investigated for their potential as pesticides. This includes studies on tribromomethyl phenyl sulfone derivatives, highlighting the versatility of sulfones in various applications (Borys et al., 2012).
Electrosynthesis and Antibacterial Activity
- Electrochemical synthesis involving derivatives of the compound has been examined, with antimicrobial activity evaluation highlighting its relevance in creating substances with biological applications (Varmaghani et al., 2017).
Properties
IUPAC Name |
1-methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O6S2/c1-21(17,18)12-6-8-13(9-7-12)22(19,20)11-4-2-10(3-5-11)14(15)16/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEOWUWTDJAKIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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